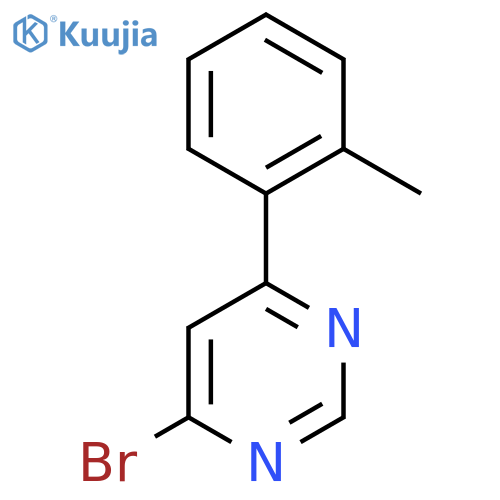

Cas no 1086382-25-3 (4-Bromo-6-(o-tolyl)pyrimidine)

4-Bromo-6-(o-tolyl)pyrimidine 化学的及び物理的性質

名前と識別子

-

- 4-bromo-6-(o-tolyl)pyrimidine

- 4-Bromo-6-(2-tolyl)pyrimidine

- 4-bromo-6-(2-methylphenyl)pyrimidine

- 4-Bromo-6-(o-tolyl)pyrimidine

-

- インチ: 1S/C11H9BrN2/c1-8-4-2-3-5-9(8)10-6-11(12)14-7-13-10/h2-7H,1H3

- InChIKey: VDBVWWOWMWJGAY-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(C2C=CC=CC=2C)=NC=N1

計算された属性

- せいみつぶんしりょう: 247.99491 g/mol

- どういたいしつりょう: 247.99491 g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 14

- 回転可能化学結合数: 1

- 複雑さ: 186

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 25.8

- ぶんしりょう: 249.11

- 疎水性パラメータ計算基準値(XlogP): 3.3

4-Bromo-6-(o-tolyl)pyrimidine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1967-4008-10g |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 95%+ | 10g |

$1407.0 | 2023-09-06 | |

| Life Chemicals | F1967-4008-1g |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 95%+ | 1g |

$335.0 | 2023-09-06 | |

| Life Chemicals | F1967-4008-5g |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 95%+ | 5g |

$1005.0 | 2023-09-06 | |

| Life Chemicals | F1967-4008-0.5g |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 95%+ | 0.5g |

$318.0 | 2023-09-06 | |

| TRC | B250556-100mg |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 100mg |

$ 95.00 | 2022-06-07 | ||

| TRC | B250556-500mg |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 500mg |

$ 320.00 | 2022-06-07 | ||

| TRC | B250556-1g |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 1g |

$ 475.00 | 2022-06-07 | ||

| Life Chemicals | F1967-4008-2.5g |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 95%+ | 2.5g |

$670.0 | 2023-09-06 | |

| Life Chemicals | F1967-4008-0.25g |

4-bromo-6-(o-tolyl)pyrimidine |

1086382-25-3 | 95%+ | 0.25g |

$302.0 | 2023-09-06 |

4-Bromo-6-(o-tolyl)pyrimidine 関連文献

-

Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306

-

Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796

-

Yuye Wang,Shiyue Liu,Tiankai Zhang,Hengji Cong,Yuanyuan Wei,Jianbin Xu,Yi-Ping Ho,Siu-Kai Kong,Ho-Pui Ho Lab Chip, 2019,19, 3870-3879

-

Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592

-

Dan-Dan Wang,Qiang Jin,Li-Wei Zou,Jie Hou,Xia Lv,Wei Lei,Hai-Ling Cheng,Guang-Bo Ge,Ling Yang Chem. Commun., 2016,52, 3183-3186

-

P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403

-

Gousia Begum Phys. Chem. Chem. Phys., 2017,19, 7624-7630

-

Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662

-

Shuqian Zhang,Yang Yuan,Wang Zhang,Fang Song,Jinghan Li,Qinglei Liu,Jiajun Gu,Di Zhang J. Mater. Chem. A, 2021,9, 17985-17993

4-Bromo-6-(o-tolyl)pyrimidineに関する追加情報

4-Bromo-6-(o-tolyl)pyrimidine: A Comprehensive Overview

4-Bromo-6-(o-tolyl)pyrimidine, also known by its CAS number 1086382-25-3, is a heterocyclic organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound belongs to the pyrimidine family, which is a class of six-membered aromatic rings containing two nitrogen atoms at positions 1 and 3. The substitution pattern of this compound, with a bromine atom at position 4 and an o-tolyl group at position 6, imparts unique chemical and physical properties that make it valuable for various applications.

The synthesis of 4-Bromo-6-(o-tolyl)pyrimidine typically involves multi-step reactions, often utilizing nucleophilic aromatic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses, reducing production costs and enhancing purity. The compound's structure allows for further functionalization, making it a versatile building block in organic synthesis.

In terms of physical properties, 4-Bromo-6-(o-tolyl)pyrimidine exhibits a high melting point due to its rigid aromatic structure and strong intermolecular hydrogen bonding. Its solubility in organic solvents makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. The compound's UV-vis spectrum reveals strong absorption bands in the visible region, indicating potential applications in optoelectronic materials.

The application of 4-Bromo-6-(o-tolyl)pyrimidine spans multiple domains. In pharmacology, it serves as a key intermediate in the synthesis of bioactive molecules targeting various diseases, including cancer and inflammatory disorders. Recent studies have highlighted its role as a scaffold for designing kinase inhibitors, which are crucial for cancer therapy. Additionally, its ability to form stable coordination complexes with metal ions has led to its exploration in catalysis and sensing applications.

In the realm of materials science, 4-Bromo-6-(o-tolyl)pyrimidine has been investigated for its potential as a component in organic semiconductors. Its electronic properties, including high electron mobility and thermal stability, make it a promising candidate for use in flexible electronics and organic light-emitting diodes (OLEDs). Researchers have also explored its use in creating self-assembled monolayers (SAMs), which are essential for surface functionalization in nanotechnology.

The environmental impact of 4-Bromo-6-(o-tolyl)pyrimidine is another area of growing interest. Studies have examined its biodegradability and toxicity profiles under various conditions. Results indicate that the compound exhibits low toxicity to aquatic organisms, suggesting its potential for safe industrial use. However, further research is required to fully understand its long-term environmental effects.

In conclusion, 4-Bromo-6-(o-tolyl)pyrimidine, with its unique chemical structure and versatile properties, continues to be a focal point in scientific research. Its applications across diverse fields highlight its significance as both a synthetic intermediate and a functional material. As advancements in synthetic methods and material characterization techniques continue to evolve, the potential of this compound is expected to expand further.

1086382-25-3 (4-Bromo-6-(o-tolyl)pyrimidine) 関連製品

- 1060808-95-8(METHYL 4-CHLORO-6-HYDROXYPICOLINATE)

- 1806516-71-1(1-Bromo-1-(3-chloro-2-(chloromethyl)phenyl)propan-2-one)

- 663-78-5(Methyl 2,3,3,3-Tetrafluoro-2-(fluorosulfonyl)propionate)

- 33070-25-6(1,3,6-Trichloropyrene (Technical Grade))

- 1170838-54-6(4-cyclopropyl(methyl)sulfamoyl-N-3-methyl-1-(propan-2-yl)-1H-pyrazol-5-ylbenzamide)

- 1803644-13-4(3-Amino-4-(bromomethyl)-5-methyl-2-(trifluoromethoxy)pyridine)

- 33252-22-1(4-tert-butylpyridin-2-ol)

- 13578-35-3(6-Bromo-7-methyl-2-(trifluoromethyl)-3H-imidazo[4,5-b]pyridine)

- 1229625-44-8(N1,N1-Dimethylcyclobutane-1,3-diamine dihydrochloride)

- 2171657-95-5(2-(2-carbamoylazetidine-1-carbonyl)cyclopropane-1-carboxylic acid)